molecular formula C13H12N2O B11960857 2-(Benzyloxyiminomethyl)pyridine

2-(Benzyloxyiminomethyl)pyridine

Cat. No.: B11960857
M. Wt: 212.25 g/mol
InChI Key: OFVXRRHDUXNKLS-UHFFFAOYSA-N
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Description

2-(Benzyloxyiminomethyl)pyridine is a chemical compound of interest in organic synthesis and medicinal chemistry research. Its structure incorporates a pyridine ring, a common pharmacophore in active molecules, linked to a benzyloxyimino functional group. The presence of the benzyloxy group is a significant feature, as similar motifs are found in compounds studied for their biological activity. For instance, research on other benzyloxy-containing molecules has demonstrated their relevance as potent and selective inhibitors of enzymes like monoamine oxidase-B (MAO-B), which is a key target in neurodegenerative disease research . This suggests that this compound could serve as a valuable building block for developing novel biochemical probes or pharmaceutical candidates. As a reagent, it may be used in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies to optimize potency and selectivity. Researchers might also explore its mechanism of action in various enzymatic or receptor-binding assays. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-phenylmethoxy-1-pyridin-2-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-6-12(7-3-1)11-16-15-10-13-8-4-5-9-14-13/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVXRRHDUXNKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Aldehyde Activation : The aldehyde group undergoes nucleophilic attack by the amine group of O-benzylhydroxylamine.

  • Condensation : Acid- or base-catalyzed conditions facilitate imine (oxime) formation. A typical procedure involves refluxing equimolar amounts of pyridine-2-carbaldehyde and O-benzylhydroxylamine hydrochloride in ethanol with sodium acetate as a base.

  • Workup : The product is isolated via solvent evaporation, followed by purification through recrystallization or column chromatography.

Key Parameters :

  • Solvent : Ethanol, methanol, or tetrahydrofuran.

  • Catalyst : Sodium acetate (2.0 eq.) to neutralize HCl generated from O-benzylhydroxylamine hydrochloride.

  • Temperature : Reflux (~78°C for ethanol).

  • Yield : Estimated 70–85% based on analogous oxime syntheses.

Vilsmeier-Haack Formylation Followed by Oxime Formation

For scenarios where pyridine-2-carbaldehyde is unavailable, formylation of 2-methylpyridine provides an alternative pathway.

Step 1: Vilsmeier-Haack Formylation

2-Methylpyridine is treated with a Vilsmeier reagent (POCl₃ and DMF) to introduce the aldehyde group at the 2-position.

Reaction Conditions :

  • Reagents : 2-Methylpyridine (1.0 eq.), DMF (1.2 eq.), POCl₃ (1.5 eq.).

  • Temperature : 0–5°C initially, then warming to 80–100°C.

  • Product : Pyridine-2-carbaldehyde (yield: 60–75%).

Step 2: Oxime Synthesis

The resulting aldehyde is reacted with O-benzylhydroxylamine under conditions identical to Method 1.

Palladium-Catalyzed Decarboxylative Coupling

Adapting methodologies from CN104016905A and CN101863826B, a palladium-catalyzed approach could couple pre-formed benzyloxyiminomethyl fragments with pyridine derivatives.

Synthetic Route

  • Precursor Synthesis : Prepare 2-pyridylacetic acid derivatives functionalized with an oxime group.

  • Decarboxylative Coupling : React the acid with a benzyl halide under palladium catalysis.

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%).

  • Ligand : Xantphos (10 mol%).

  • Base : Cs₂CO₃ (2.0 eq.).

  • Solvent : Toluene at 110°C for 12 hours.

  • Yield : 50–65% (estimated from analogous couplings).

Mitsunobu Reaction for Benzyloxy Group Introduction

If the oxime’s hydroxyl group is unprotected, a Mitsunobu reaction installs the benzyl moiety.

Procedure

  • Oxime Preparation : Synthesize pyridine-2-aldoxime from pyridine-2-carbaldehyde and hydroxylamine.

  • Benzylation : React the oxime with benzyl alcohol using DIAD and triphenylphosphine.

Conditions :

  • Reagents : Oxime (1.0 eq.), benzyl alcohol (1.2 eq.), DIAD (1.5 eq.), PPh₃ (1.5 eq.).

  • Solvent : THF, 0°C to room temperature.

  • Yield : 60–75%.

Radical-Based Functionalization

Drawing from US6437139B1, radical intermediates could theoretically introduce the benzyloxyiminomethyl group.

Proposed Mechanism

  • Radical Generation : Decompose α-ketoesters or oxalates to generate alkoxycarbonyl radicals.

  • Pyridine Functionalization : The radical reacts at the 2-position of pyridine, followed by oxidation to form the imine.

Challenges :

  • Controlling regioselectivity.

  • Avoiding over-oxidation.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct Condensation Simple, high-yield, minimal stepsRequires pre-formed aldehyde70–85%
Vilsmeier-Haack Accessible from 2-methylpyridineMulti-step, moderate yields60–75%
Palladium Coupling Functional group toleranceCostly catalysts, optimization required50–65%
Mitsunobu Efficient benzylationRequires hydroxylamine intermediate60–75%
Radical Novel approachUnproven for this substrate, low selectivityN/A

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbaldehyde O-benzyloxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

2-Pyridinecarbaldehyde O-benzyloxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: It may be used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 2-pyridinecarbaldehyde O-benzyloxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The benzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences between 2-(Benzyloxyiminomethyl)pyridine and related compounds:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 2-position: -CH=N-O-Benzyl C₁₃H₁₃N₂O 213.26 (calculated) Oxime ether, pyridine
2-Benzylaminopyridine 2-position: -NH-Benzyl C₁₂H₁₂N₂ 184.24 Benzylamine, pyridine
2-Amino-3-benzyloxypyridine 3-position: -O-Benzyl; 2-position: -NH₂ C₁₂H₁₃N₂O 201.24 Benzyloxy, amine, pyridine
6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine 6-position: -O-Benzyl; 3-position: -N(Ph)₂ C₂₄H₂₁N₂O 357.44 Benzyloxy, diarylamine
2-(Chloromethyl)pyridine hydrochloride 2-position: -CH₂Cl C₆H₇Cl₂N 164.03 Chloromethyl, pyridine

Key Observations :

  • Compared to 2-(Chloromethyl)pyridine hydrochloride, the target compound lacks electrophilic reactivity (due to the absence of a labile chloride) but may exhibit greater stability under basic conditions .

Physicochemical Properties

Compound Name Solubility Melting Point (°C) Stability Notes
This compound Likely soluble in polar aprotic solvents (e.g., DMF, DCM) Not reported Oxime ethers are generally stable but hydrolyze under strong acidic/basic conditions
2-Benzylaminopyridine Soluble in ethanol, chloroform 98–100 Stable at room temperature; sensitive to oxidation
2-Amino-3-benzyloxypyridine Soluble in DCM, methanol 145–147 Photostable; hygroscopic
6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine Soluble in THF, ethyl acetate 162–164 Air-stable; decomposes at >200°C
2-(Chloromethyl)pyridine hydrochloride Soluble in water, methanol 160–162 (dec.) Hygroscopic; releases HCl upon decomposition

Key Observations :

  • The oxime ether group may enhance solubility in organic solvents compared to charged analogs like 2-(Chloromethyl)pyridine hydrochloride .

Key Observations :

  • Unlike 2-(Chloromethyl)pyridine hydrochloride, the target lacks alkylation capacity, limiting its utility in covalent drug design .

Q & A

Q. What are the optimal synthetic routes for 2-(Benzyloxyiminomethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyridine derivatives are synthesized under anhydrous conditions using polar aprotic solvents like DMF or DMSO to prevent hydrolysis of reactive intermediates . Key steps include:
  • Protecting the hydroxyl group with a benzyl moiety via benzylation.
  • Introducing the iminomethyl group using formylation reagents (e.g., POCl3/DMF Vilsmeier-Haack conditions).
  • Optimizing stoichiometry and temperature (e.g., 60–80°C for 12–24 hours) to maximize yield.
    Yield improvements (70–85%) are achieved by controlling moisture levels and using inert atmospheres (N₂/Ar) .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridine and benzyl groups) and imine protons (δ 8.5–9.5 ppm). Discrepancies in peak splitting may arise from tautomerism or solvent effects, requiring variable-temperature NMR for resolution .
  • IR Spectroscopy : Detect C=N stretches (~1600–1650 cm⁻¹) and benzyl ether C-O-C (~1250 cm⁻¹). Contamination by hydrolysis products (e.g., aldehydes) can obscure imine peaks, necessitating rigorous drying .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out side products like benzyl alcohol derivatives .

Advanced Research Questions

Q. How can crystallographic analysis resolve ambiguities in the structural conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving tautomeric forms (e.g., imine vs. enamine) and steric effects. SHELX software (e.g., SHELXL for refinement) is used to:
  • Refine hydrogen atom positions via riding models.
  • Analyze torsion angles to confirm the planar geometry of the iminomethyl group.
  • Address twinning or disorder using the TWIN/BASF commands .
    Example: A related compound, 2-(1,3-oxazolin-2-yl)pyridine, was resolved with R-factor < 5% using SHELXTL, highlighting the importance of high-resolution data (>1.0 Å) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?

  • Methodological Answer : SAR studies focus on modifying substituents to enhance target binding. For example:
  • Benzyloxy Group : Replace with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Iminomethyl Moiety : Introduce steric hindrance (e.g., bulky aryl groups) to modulate enzyme inhibition (e.g., kinase targets) .
    Biological assays (e.g., IC₅₀ determination) should be paired with computational docking (AutoDock Vina) to validate binding modes. Contradictions between in silico predictions and experimental IC₅₀ values may arise from solvation effects, requiring free-energy perturbation (FEP) calculations .

Q. How can researchers address discrepancies in reactivity data under varying experimental conditions?

  • Methodological Answer : Contradictory reactivity (e.g., unexpected hydrolysis or side reactions) can be mitigated by:
  • Solvent Screening : Compare aprotic (DMF) vs. protic (MeOH) solvents to assess nucleophilic susceptibility .
  • Kinetic Studies : Use in situ FT-IR to monitor reaction progress and identify intermediates.
  • Computational Modeling : Apply density functional theory (DFT) to model transition states and predict activation barriers for competing pathways .
    Example: In 2-(Chloro(4-chlorophenyl)methyl)pyridine, solvent polarity was found to dictate SN1 vs. SN2 dominance, explaining yield variations .

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